molecular formula C13H12O B3049690 2-Propanone, 1-(2-naphthalenyl)- CAS No. 21567-68-0

2-Propanone, 1-(2-naphthalenyl)-

Cat. No.: B3049690
CAS No.: 21567-68-0
M. Wt: 184.23 g/mol
InChI Key: OKQHKXIGCVUSRM-UHFFFAOYSA-N
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Description

. This compound is widely used in scientific research for various purposes due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanone, 1-(2-naphthalenyl)- can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 2-Propanone, 1-(2-naphthalenyl)- often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can yield 2-(2-naphthyl)ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid

    Reduction: 2-(2-naphthyl)ethanol

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-Propanone, 1-(2-naphthalenyl)- is utilized in a wide range of scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In studies involving the interaction of aromatic ketones with biological systems.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the aromatic naphthalene ring can undergo electrophilic substitution . These interactions enable the compound to exert its effects in various chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylnaphthalene: A positional isomer with similar chemical properties but different reactivity due to the position of the acetyl group.

    1-Naphthyl methyl ketone: Another isomer with the acetyl group attached to the 1-position of the naphthalene ring.

Uniqueness

2-Propanone, 1-(2-naphthalenyl)- is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. The position of the acetyl group on the 2-position of the naphthalene ring allows for distinct chemical behavior compared to its isomers .

Properties

IUPAC Name

1-naphthalen-2-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQHKXIGCVUSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472115
Record name 1-(2-Naphthyl)propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21567-68-0
Record name 1-(2-Naphthyl)propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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